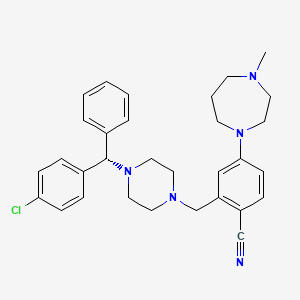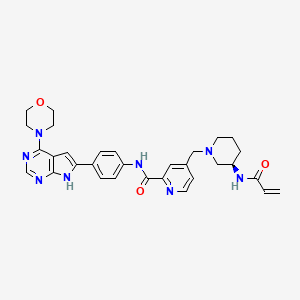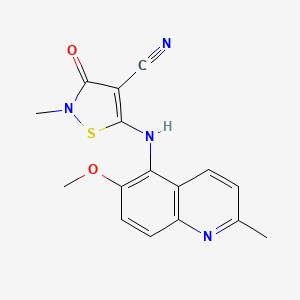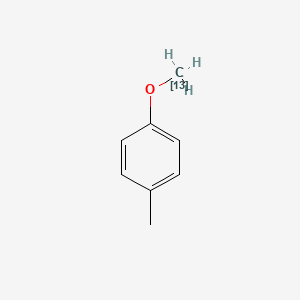
4-Methylanisole-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylanisole-13C, also known as 4-Methoxytoluene-13C, is a carbon-13 labeled compound. The carbon-13 isotope is a stable isotope of carbon, which is often used in various scientific research applications. 4-Methylanisole itself is a food flavoring agent and can be naturally found in Ylang Ylang fragrance oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylanisole-13C typically involves the incorporation of the carbon-13 isotope into the 4-Methylanisole molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The specific reaction conditions may vary depending on the method used, but generally involve standard organic synthesis techniques such as methylation and etherification .
Industrial Production Methods
Industrial production of this compound is often carried out using specialized equipment and facilities designed for the handling of isotopically labeled compounds. The process may involve the use of carbon-13 labeled methanol or other carbon-13 labeled reagents to achieve the desired labeling. The production is typically conducted under controlled conditions to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylanisole-13C undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of 4-Methylphenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.
Major Products
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: 4-Methylphenol.
Substitution: Various substituted anisoles depending on the substituent introduced.
Applications De Recherche Scientifique
4-Methylanisole-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 4-Methylanisole-13C involves its incorporation into various molecular pathways where the carbon-13 isotope acts as a tracer. This allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylanisole: The non-labeled version of the compound.
4-Methylphenol: A related compound with a hydroxyl group instead of a methoxy group.
Anisole: A simpler compound with a methoxy group attached to a benzene ring.
Uniqueness
4-Methylanisole-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for research applications that require isotopic labeling. This allows for precise tracking and analysis of the compound in various systems, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C8H10O |
|---|---|
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
1-(113C)methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2+1 |
Clé InChI |
CHLICZRVGGXEOD-VQEHIDDOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)O[13CH3] |
SMILES canonique |
CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


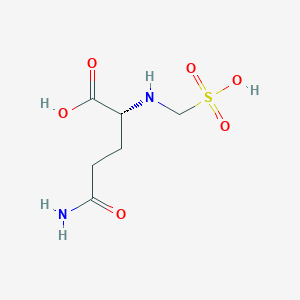
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)
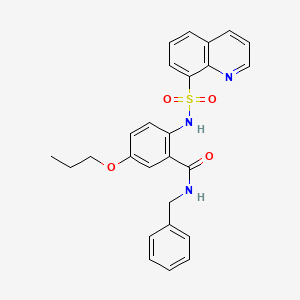
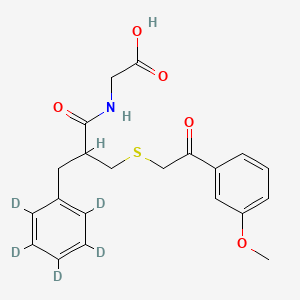
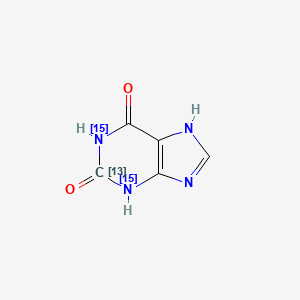
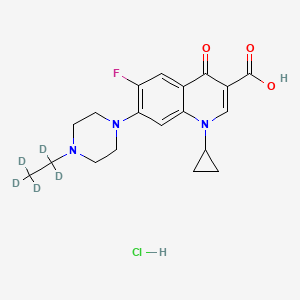
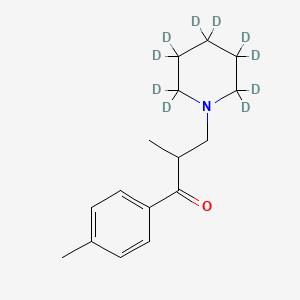

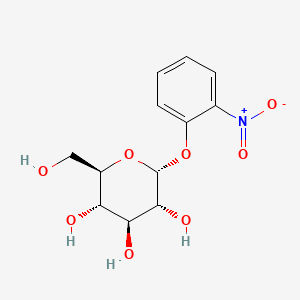
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)

